Thioformaldehyde

Descripción

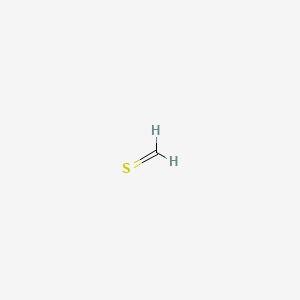

Structure

3D Structure

Propiedades

Número CAS |

865-36-1 |

|---|---|

Fórmula molecular |

CH2S |

Peso molecular |

46.09 g/mol |

Nombre IUPAC |

methanethione |

InChI |

InChI=1S/CH2S/c1-2/h1H2 |

Clave InChI |

DBTDEFJAFBUGPP-UHFFFAOYSA-N |

SMILES |

C=S |

SMILES canónico |

C=S |

Sinónimos |

H2CS cpd thioformaldehyde |

Origen del producto |

United States |

Foundational & Exploratory

Thioformaldehyde (H₂CS) in the Gas Phase: A Technical Guide to its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Thioformaldehyde (H₂CS), the simplest thioaldehyde, is a transient molecule of significant interest in various scientific domains, from interstellar chemistry to terrestrial atmospheric processes. Its high reactivity and instability in condensed phases make gas-phase studies crucial for understanding its fundamental properties. This technical guide provides an in-depth overview of the stability and reactivity of this compound in the gas phase, summarizing key quantitative data, detailing experimental methodologies, and visualizing reaction pathways.

Stability of Gas-Phase this compound

Unlike its oxygen analog, formaldehyde (B43269), this compound is highly unstable in condensed form, readily oligomerizing to 1,3,5-trithiane.[1] However, as a dilute gas, it can be generated and studied, revealing its intrinsic molecular properties.

Thermodynamic Properties

The thermodynamic stability of a molecule is fundamentally described by properties such as its enthalpy of formation, ionization energy, and electron affinity. These values are critical for predicting the energetics of reactions involving this compound.

| Property | Value | Units |

| Enthalpy of Formation (ΔfH°gas) | 118 ± 8.4 | kJ/mol |

| 90 ± 8 | kJ/mol | |

| Ionization Energy | 9.38 ± 0.005 | eV |

| 9.44 ± 0.05 | eV | |

| Electron Affinity | 0.465 ± 0.023 | eV |

Data sourced from the NIST WebBook and Active Thermochemical Tables.

Spectroscopic Properties

Spectroscopic characterization is essential for the detection and analysis of this compound in the gas phase. Rotational and vibrational spectroscopy provide detailed information about its molecular structure and bonding.

| Parameter | Value | Units |

| Dipole Moment | 1.6491 | D |

| Rotational Constants | ||

| A | 283.3 | GHz |

| B | 17.5 | GHz |

| C | 16.5 | GHz |

| Fundamental Vibrational Frequencies | ||

| ν₁ (CH₂ symmetric stretch) | 2971 | cm⁻¹ |

| ν₂ (CH₂ scissor) | 1457 | cm⁻¹ |

| ν₃ (C=S stretch) | 1059 | cm⁻¹ |

| ν₄ (CH₂ wag) | 991 | cm⁻¹ |

| ν₅ (CH₂ asymmetric stretch) | 3025 | cm⁻¹ |

| ν₆ (CH₂ rock) | 990 | cm⁻¹ |

This table presents a selection of key spectroscopic constants. A comprehensive list can be found in specialized spectroscopic databases.

Decomposition Pathways

The intrinsic stability of gas-phase this compound is limited by its propensity to decompose through various pathways, primarily photodissociation and thermal decomposition.

1.3.1. Photodissociation: Upon absorption of ultraviolet radiation, this compound can undergo dissociation. Theoretical studies suggest that photodissociation is a complex process involving multiple electronic states. The primary radical channel is the cleavage of a C-H bond, leading to the formation of the HCS radical and a hydrogen atom. Molecular dissociation pathways, leading to H₂ and CS, are also possible. The branching ratios between these channels are dependent on the excitation energy.

1.3.2. Thermal Decomposition: At elevated temperatures, this compound can decompose unimolecularly. The primary products of the thermal decomposition of dimethyl disulfide, a common precursor for this compound, include methyl mercaptan and a polymer of this compound.[2][3] This suggests that even in the gas phase, polymerization can be a significant decay pathway, competing with fragmentation. The detailed mechanism and kinetics of the unimolecular decomposition of isolated this compound are areas of ongoing research.

Reactivity of Gas-Phase this compound

This compound is a reactive species that readily participates in various gas-phase reactions, particularly with radical species abundant in atmospheric and interstellar environments.

Reaction with Hydroxyl Radicals (•OH)

The reaction of this compound with the hydroxyl radical is a key process in its atmospheric removal. This reaction can proceed through two primary channels: hydrogen abstraction and OH addition.[4][5]

-

H-Abstraction: The OH radical can abstract a hydrogen atom from the C-H bond of this compound, forming water and the thioformyl (B1219250) radical (HCS).

-

OH-Addition: The OH radical can add to the carbon or sulfur atom of the C=S double bond, forming an energized adduct that can subsequently rearrange or decompose.

Computational studies have shown that the addition pathway has a lower energy barrier than the abstraction pathway.[4][5] The presence of a single water molecule can significantly lower the barrier heights for both channels.[4][5] The initial adduct from the OH addition to the carbon atom, H₂C(OH)S•, can further react with molecular oxygen (O₂) in the atmosphere. This subsequent reaction is crucial for the complete oxidation of this compound and leads to the formation of several end products, including thioformic acid (HC(O)SH), hydroperoxyl radical (HO₂), formaldehyde (H₂CO), and sulfur dioxide (SO₂).[5]

Other Gas-Phase Reactions

While the reaction with OH radicals is a primary sink for atmospheric this compound, its reactivity with other gas-phase species is also of interest.

-

Reaction with Atomic Oxygen (O(³P)): The reaction of this compound with ground-state oxygen atoms is expected to be rapid, likely proceeding through addition to the C=S double bond.

-

Reaction with Ozone (O₃): Ozonolysis of this compound is another potential atmospheric degradation pathway. The reaction is expected to proceed via the formation of a primary ozonide, similar to the ozonolysis of alkenes.

-

Reaction with NOx: Reactions with nitrogen oxides (NO and NO₂) could also contribute to the atmospheric fate of this compound, although kinetic data for these reactions are scarce.

Experimental Protocols

Studying the gas-phase chemistry of a transient species like this compound requires specialized experimental techniques for its generation, handling, and detection.

Generation of Gas-Phase this compound

A common method for producing this compound in the gas phase is through the pyrolysis of a suitable precursor.

Protocol: Pyrolysis of Dimethyl Disulfide (CH₃SSCH₃)

-

Apparatus: A flow tube reactor made of quartz or a similar inert material is required. The reactor is placed inside a tube furnace capable of reaching temperatures up to 800-1000 °C. A vacuum system is needed to maintain a low pressure in the flow tube.

-

Precursor Delivery: A dilute mixture of dimethyl disulfide in an inert carrier gas (e.g., Argon or Helium) is prepared. The concentration of dimethyl disulfide should be kept low to minimize secondary reactions and polymerization. The mixture is introduced into the flow tube at a controlled flow rate using a mass flow controller.

-

Pyrolysis: The furnace is heated to the desired pyrolysis temperature. The optimal temperature for maximizing the yield of this compound while minimizing its subsequent decomposition needs to be determined experimentally, but is typically in the range of 600-900 °C.

-

Product Transport: The pyrolyzed gas mixture, containing this compound, is rapidly transported from the hot zone of the furnace to the detection region to prevent further reactions or decomposition.

Kinetic Studies of Gas-Phase Reactions

The kinetics of this compound reactions are typically studied using fast-flow reactors coupled with sensitive detection methods.

Protocol: Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)

-

Apparatus: A temperature-controlled flow reactor is used. A photolysis laser (e.g., an excimer laser) is used to generate a pulse of radicals (e.g., OH from the photolysis of H₂O₂ or HNO₃). A separate probe laser (a tunable dye laser) is used to excite the radical of interest, and the resulting fluorescence is detected by a photomultiplier tube.

-

Reagent Preparation: A known concentration of this compound, generated as described above, is mixed with a known concentration of the radical precursor and a buffer gas (e.g., He or N₂) in the flow reactor.

-

Reaction Initiation: A pulse from the photolysis laser initiates the reaction by creating a sudden increase in the radical concentration.

-

Radical Detection: The concentration of the radical is monitored over time by laser-induced fluorescence. The probe laser is tuned to an absorption line of the radical, and the fluorescence signal is proportional to the radical concentration.

-

Kinetic Analysis: The decay of the radical concentration in the presence of excess this compound follows pseudo-first-order kinetics. By measuring the decay rate at different this compound concentrations, the second-order rate constant for the reaction can be determined.

Conclusion

This compound, despite its transient nature, is a molecule with rich and complex gas-phase chemistry. Its stability is governed by its thermodynamic properties and its susceptibility to decomposition via photochemical and thermal pathways. Its reactivity, particularly with radical species like •OH, plays a significant role in its atmospheric lifetime and the formation of various sulfur-containing and oxygenated products. The experimental study of this compound relies on specialized techniques for its in-situ generation and sensitive detection. A thorough understanding of its gas-phase behavior is essential for accurate modeling of atmospheric and interstellar chemical networks and may provide insights for the design of novel sulfur-containing compounds in drug development. Further research into the kinetics of its reactions with a broader range of atmospheric species and more detailed characterization of its decomposition pathways will continue to refine our understanding of this fascinating molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. The thermal decomposition of methyl disulfide - UBC Library Open Collections [open.library.ubc.ca]

- 4. Reaction mechanism, energetics, and kinetics of the water-assisted this compound + ˙OH reaction and the fate of its product radical under tropospheric conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Reaction mechanism, energetics, and kinetics of the water-assisted this compound + ˙OH reaction and the fate of its product radical under tropospheric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Oligomerization of Thioformaldehyde to 1,3,5-Trithiane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the oligomerization of the transient species, thioformaldehyde (CH₂S), to its stable cyclic trimer, 1,3,5-trithiane (B122704). This compound, the simplest thioaldehyde, is highly reactive and readily undergoes cyclotrimerization.[1] This process is of significant interest in organic synthesis, where 1,3,5-trithiane serves as a versatile synthetic intermediate and a stable source of formaldehyde (B43269). This document details the reaction mechanisms, provides established experimental protocols, and presents key quantitative and spectroscopic data.

Introduction

This compound (CH₂S) is an organosulfur compound that is not stable in its monomeric form under normal laboratory conditions.[1] Its high reactivity drives it to rapidly oligomerize, with the most common and stable product being the six-membered heterocycle, 1,3,5-trithiane ((CH₂S)₃). This cyclic trimer is a colorless, crystalline solid that is widely used in organic synthesis as a masked formaldehyde equivalent. The synthesis of 1,3,5-trithiane is typically achieved through the reaction of formaldehyde with hydrogen sulfide (B99878), a process that can be catalyzed by acid.[2][3]

Reaction Mechanism and Synthesis

The formation of 1,3,5-trithiane from formaldehyde and hydrogen sulfide proceeds through the in-situ generation of the highly reactive this compound monomer, which then undergoes a cyclotrimerization reaction. This process is most commonly performed under acidic conditions.

Acid-Catalyzed Mechanism

The acid-catalyzed synthesis of 1,3,5-trithiane from formaldehyde and hydrogen sulfide is a well-established and high-yielding method. The reaction is believed to proceed through the following general steps:

-

Protonation of Formaldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of formaldehyde by a strong acid, such as hydrochloric acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Hydrogen Sulfide: Hydrogen sulfide acts as a nucleophile and attacks the protonated formaldehyde.

-

Formation of this compound Monomer: Subsequent dehydration leads to the formation of the transient this compound monomer.

-

Cyclotrimerization: Three molecules of the highly reactive this compound rapidly undergo a cyclization reaction to form the stable 1,3,5-trithiane ring.

The following diagram illustrates the proposed acid-catalyzed reaction pathway.

Caption: Proposed acid-catalyzed mechanism for the formation of 1,3,5-trithiane.

Base-Catalyzed Synthesis

While the acid-catalyzed method is predominant, the synthesis of 1,3,5-trithiane under basic conditions is less commonly documented in readily available literature. Conceptually, a base-catalyzed mechanism would likely involve the deprotonation of hydrogen sulfide to form the hydrosulfide (B80085) anion (HS⁻), a more potent nucleophile. This anion would then attack formaldehyde, followed by a series of condensation and cyclization steps. However, detailed experimental protocols and yield data for a direct base-catalyzed synthesis from formaldehyde and hydrogen sulfide are not as well-established as the acid-catalyzed route.

Experimental Protocols

Acid-Catalyzed Synthesis of 1,3,5-Trithiane

The following protocol is adapted from a well-established procedure for the synthesis of 1,3,5-trithiane.[2]

Materials:

-

Formaldehyde solution (36%)

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen Sulfide (H₂S) gas

-

Benzene (for purification)

Procedure:

-

Combine 326 g (3.9 moles) of a 36% formaldehyde solution with 700 mL of concentrated hydrochloric acid in a tall glass cylinder.

-

Bubble hydrogen sulfide gas through the solution. A white precipitate of 1,3,5-trithiane will begin to form.

-

Continue passing hydrogen sulfide through the solution until no more precipitate is formed. This process may take 12 to 24 hours.

-

Periodically filter the crystalline product to facilitate the reaction.

-

Collect the crude product by filtration. A crude yield of approximately 176 g (98%) can be expected.

-

Purify the crude product by recrystallization from benzene.

The following diagram outlines the experimental workflow for the acid-catalyzed synthesis and purification of 1,3,5-trithiane.

Caption: Experimental workflow for the synthesis and purification of 1,3,5-trithiane.

Quantitative Data

The acid-catalyzed synthesis of 1,3,5-trithiane is known to be a high-yielding reaction. The following table summarizes the quantitative data from the described experimental protocol.

| Parameter | Value | Reference |

| Starting Materials | ||

| Formaldehyde (36% solution) | 326 g (3.9 moles) | [2] |

| Concentrated HCl | 700 mL | [2] |

| Hydrogen Sulfide | Excess (gas) | [2] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [2] |

| Reaction Time | 12 - 24 hours | [2] |

| Product Yield | ||

| Crude Yield | 176 g | [2] |

| Theoretical Yield | ~179.8 g | Calculated |

| Crude Yield (%) | 98% | [2] |

| Physical Properties | ||

| Melting Point (crude) | 210–213 °C | [2] |

| Melting Point (pure) | 215 to 220 °C |

Spectroscopic Data for 1,3,5-Trithiane

The structure of 1,3,5-trithiane has been confirmed by various spectroscopic methods. The following table summarizes key spectroscopic data.

| Spectroscopic Technique | Key Features |

| ¹H NMR | A single sharp peak, indicating the chemical equivalence of all six protons. |

| ¹³C NMR | A single peak, indicating the chemical equivalence of all three carbon atoms. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed, confirming the molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching and bending, and C-S stretching are observed. |

Conclusion

The oligomerization of this compound to 1,3,5-trithiane is a fundamental and efficient process for the synthesis of this important heterocyclic compound. The acid-catalyzed reaction of formaldehyde and hydrogen sulfide provides a high-yield and straightforward route to 1,3,5-trithiane. This guide has provided a detailed overview of the reaction mechanism, a practical experimental protocol, and a summary of the quantitative and spectroscopic data. For researchers and professionals in drug development and organic synthesis, 1,3,5-trithiane remains a valuable and versatile building block, and a thorough understanding of its synthesis is crucial for its effective application. Further research into alternative synthetic routes, such as a well-defined base-catalyzed protocol, and a more detailed kinetic analysis of the trimerization process could provide deeper insights and potentially more versatile synthetic methodologies.

References

Discovery of Thioformaldehyde in the Interstellar Medium: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Thioformaldehyde (H₂CS), a sulfur-bearing analog of the well-studied formaldehyde, represents a significant molecule in the landscape of interstellar chemistry. Its detection and subsequent characterization across various interstellar environments have provided crucial insights into the chemical processes governing the formation of organosulfur molecules. This technical guide synthesizes the seminal findings related to the discovery of interstellar this compound, detailing the observational methodologies, key quantitative data, and the current understanding of its chemical formation and destruction pathways. Detailed experimental protocols and visual representations of key processes are provided to offer a comprehensive resource for researchers in astrochemistry and related fields.

Introduction

The study of interstellar molecules is fundamental to understanding the chemical evolution of the cosmos.[1][2][3] this compound (H₂CS) was first detected in the interstellar medium (ISM) in 1973, marking a significant step in the exploration of interstellar sulfur chemistry.[4] As a slightly asymmetric rotor molecule, its rotational spectrum provides a rich source of information about the physical conditions of the environments in which it resides.[4] This guide provides an in-depth overview of the discovery, observation, and chemical modeling of interstellar H₂CS.

Observational Discovery and Key Detections

The initial detection of this compound was achieved through the observation of its 2₁₁ ← 2₁₂ K-doublet transition in absorption towards the prolific star-forming region Sagittarius B2 (Sgr B2).[4][5] This seminal discovery opened the door to numerous subsequent observations in a variety of interstellar sources.

Observational Techniques

The primary method for detecting and characterizing interstellar H₂CS is rotational spectroscopy.[6][7][8] Radio telescopes, such as the IRAM 30m telescope and the Atacama Large Millimeter/submillimeter Array (ALMA), are utilized to observe the emission and absorption lines corresponding to the rotational transitions of the molecule.[9][10]

The general workflow for such observations is as follows:

References

- 1. astronomy.ohio-state.edu [astronomy.ohio-state.edu]

- 2. pursuit.unimelb.edu.au [pursuit.unimelb.edu.au]

- 3. prl.res.in [prl.res.in]

- 4. Gas phase Elemental abundances in Molecular cloudS (GEMS) - VI. A sulphur journey across star-forming regions: study of this compound emission | Astronomy & Astrophysics (A&A) [aanda.org]

- 5. researchgate.net [researchgate.net]

- 6. astrobiology.com [astrobiology.com]

- 7. [2309.08992] Rotational spectroscopy of the this compound isotopologues H$_2$CS and H$_2$C$^{34}$S in four interacting excited vibrational states and an account on the rotational spectrum of thioketene, H$_2$CCS [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. [2204.02645] Gas phase Elemental abundances in Molecular cloudS (GEMS) VI. A sulphur journey across star-forming regions: study of this compound emission [arxiv.org]

- 10. astrobiology.com [astrobiology.com]

The Pivotal Role of Thioformaldehyde (H₂CS) in the Rich Tapestry of Interstellar Organosulfur Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thioformaldehyde (H₂CS), a sulfur-containing analog of the ubiquitous formaldehyde (B43269), has emerged as a cornerstone molecule in the intricate chemical networks that govern the formation of organosulfur compounds in the vast expanses of the interstellar medium (ISM). Its detection in a diverse range of interstellar environments, from cold, dense molecular clouds to dynamic star-forming regions, underscores its significance as a key intermediate in the synthesis of more complex sulfur-bearing molecules, some of which may be precursors to astrobiologically relevant species. This technical guide provides a comprehensive overview of the current understanding of this compound's role in interstellar organosulfur chemistry, with a focus on its formation and destruction pathways, observed abundances, and the experimental and observational techniques employed in its study.

Detection and Abundance of this compound in the Interstellar Medium

This compound was first detected in the interstellar medium in 1973 towards Sagittarius B2.[1][2][3] Since then, it has been observed in a variety of sources, including cold dark clouds, star-forming regions, and circumstellar envelopes.[1][3][4] The abundance of H₂CS varies significantly depending on the physical and chemical conditions of the environment. In some sources, its abundance is comparable to that of formaldehyde (H₂CO).[5] The deuterated forms of this compound, HDCS and D₂CS, have also been detected and their abundance ratios relative to H₂CS serve as powerful tools to probe the chemical evolutionary stage of starless cores.[1][6]

Quantitative Abundance Data

The following tables summarize the observed column densities and fractional abundances of this compound and its isotopologues in various interstellar sources.

| Interstellar Source | Molecule | Column Density (cm⁻²) | Fractional Abundance (relative to H₂) | Reference(s) |

| TMC-1 | HDCS | - | - | [1] |

| Barnard 1 | D₂CS | - | - | [1] |

| L483 | HCS | 7 x 10¹² | 2 x 10⁻¹⁰ | [7] |

| L483 | HSC | 1.8 x 10¹¹ | 6 x 10⁻¹² | [7] |

| L483 | H₂CS | (1.0 - 2.1) x 10¹³ | - | [7] |

| B213 (Taurus) | HDCS | (2.1 - 8) x 10¹¹ | (0.5 - 3) x 10⁻¹¹ | [1] |

| B213-C12 (Taurus) | HDCS | < (2.2 ± 0.5) x 10¹¹ | - | [1] |

Formation and Destruction Pathways of this compound

The formation and destruction of this compound in the interstellar medium are governed by a complex interplay of gas-phase and grain-surface reactions.

Gas-Phase Formation

Several gas-phase reactions have been proposed as significant formation routes for H₂CS. One of the most efficient pathways is believed to be the reaction of the methylidyne radical (CH) with hydrogen sulfide (B99878) (H₂S).[8][9] This reaction has been shown through laboratory experiments and theoretical calculations to proceed efficiently at low temperatures.[8][9]

Another important gas-phase formation mechanism involves the reaction of this compound with the cyano radical (CN), which is considered a key step in the formation of thioformyl (B1219250) cyanide (HC(S)CN) in dark molecular clouds.[5][10][11][12]

Grain-Surface Formation

In addition to gas-phase synthesis, the formation of H₂CS on the surfaces of icy dust grains is also considered a crucial pathway, particularly in colder and denser regions of the ISM.[13] The primary mechanism is the hydrogenation of carbon monosulfide (CS) that has accreted onto the grain surfaces.[13]

Destruction Pathways

The destruction of this compound in the interstellar medium can occur through various processes. In the gas phase, reactions with ions and radicals can lead to its destruction. On grain surfaces, further hydrogenation or reactions with other accreted species can convert H₂CS into other molecules. Surface chemistry, in general, plays a significant role as a destruction mechanism for this compound.[1][6]

Role in the Synthesis of Complex Organosulfur Molecules

This compound is a key precursor in the formation of more complex organosulfur molecules in the ISM. As mentioned, its reaction with the CN radical is a primary route to thioformyl cyanide.[5][10][11][12] Furthermore, H₂CS on ice grains can be a starting point for the synthesis of larger molecules through subsequent reactions with other atoms and radicals. Laboratory simulations have demonstrated that the irradiation of ices containing H₂S can lead to the formation of a variety of complex organosulfur compounds, highlighting the importance of sulfur chemistry in cometary and precometary materials.[14][15]

Experimental and Observational Methodologies

The study of this compound in the interstellar medium relies on a combination of sophisticated observational techniques and laboratory experiments.

Observational Techniques

The detection and characterization of H₂CS and its isotopologues in interstellar space are primarily achieved through rotational spectroscopy.[16] Radio telescopes, such as the IRAM 30m telescope, are used to observe the characteristic rotational transitions of these molecules in the millimeter and submillimeter wavelength ranges.[1][6] The observed line intensities and profiles are then modeled using radiative transfer codes like RADEX to derive physical parameters such as column densities, abundances, and excitation temperatures.[6]

Observational Workflow:

Experimental Protocols

Laboratory experiments are crucial for understanding the fundamental chemical processes involving this compound. These experiments can be broadly categorized into gas-phase kinetics studies and ice chemistry simulations.

-

Gas-Phase Kinetics: Techniques like the CRESU (Cinétique de Réaction en Ecoulement Supersonique Uniforme) method are employed to measure the rate coefficients of gas-phase reactions at the extremely low temperatures relevant to interstellar clouds.[17] For instance, the reaction between the C₂H radical and formaldehyde has been studied using a pulsed Laval nozzle apparatus combined with pulsed laser photolysis and chemiluminescence detection to determine reaction rates at temperatures as low as 37 K.[18][19] A similar experimental setup would be applicable to study reactions involving H₂CS.

-

Ice Chemistry Simulations: Laboratory setups that mimic the conditions of interstellar ice mantles are used to study grain-surface reactions. These typically involve depositing thin layers of relevant molecules (e.g., H₂S, CO) onto a cold substrate (around 10 K) within an ultra-high vacuum chamber. The ice is then subjected to processing by ultraviolet photons or energetic particles to simulate the interstellar radiation field, and the resulting chemical changes are monitored using techniques like infrared spectroscopy and mass spectrometry.[14][15]

Conclusion

This compound (H₂CS) is a molecule of fundamental importance in interstellar organosulfur chemistry. Its presence in a wide array of astronomical environments and its role as a precursor to more complex sulfur-bearing species highlight its significance in the chemical evolution of the cosmos. The continued interplay between astronomical observations, laboratory experiments, and theoretical modeling will be essential to further unravel the intricate reaction networks in which this compound participates and to deepen our understanding of the origin and distribution of organosulfur molecules in the universe.

References

- 1. Gas phase Elemental abundances in Molecular cloudS (GEMS) - VI. A sulphur journey across star-forming regions: study of this compound emission | Astronomy & Astrophysics (A&A) [aanda.org]

- 2. molecules:ism:h2cs [CDMS classic documentation] [cdms.astro.uni-koeln.de]

- 3. aanda.org [aanda.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Gas-Phase Reactions of H2CS and H2CO with CN: Similarities and Differences from a Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [2204.02645] Gas phase Elemental abundances in Molecular cloudS (GEMS) VI. A sulphur journey across star-forming regions: study of this compound emission [arxiv.org]

- 7. Detection of interstellar HCS and its metastable isomer HSC: new pieces in the puzzle of sulfur chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. www2.hawaii.edu [www2.hawaii.edu]

- 10. Gas-Phase Reactions of H2CS and H2CO with CN: Similarities and Differences from a Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. H2CS deuteration maps towards the pre-stellar core L1544 | Astronomy & Astrophysics (A&A) [aanda.org]

- 14. Complex organosulfur molecules on comet 67P: Evidence from the ROSINA measurements and insights from laboratory simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. astrobiology.com [astrobiology.com]

- 16. astrobiology.com [astrobiology.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Experimental and Theoretical Investigation of the Reaction of C2H with Formaldehyde (CH2O) at Very Low Temperatures and Application to Astrochemical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Experimental and Theoretical Investigation of the Reaction of C₂H with Formaldehyde (CH₂O) at Very Low Temperatures and Application to Astrochemical Models - White Rose Research Online [eprints.whiterose.ac.uk]

The Genesis of Thioformaldehyde in the Cosmos: A Technical Guide

For Immediate Release

An in-depth exploration of the natural formation mechanisms of thioformaldehyde (H₂CS) in interstellar space, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the key pathways, experimental verifications, and astrochemical significance of this fundamental organosulfur molecule.

This compound (H₂CS), the sulfur analog of formaldehyde (B43269), is a molecule of significant interest in the fields of astrochemistry and prebiotic chemistry. Its detection in various interstellar environments, from cold, dark clouds to hot molecular cores, underscores its fundamental role in the cosmic sulfur cycle and as a potential precursor to more complex, life-bearing molecules.[1][2][3][4] This technical guide delineates the primary natural formation mechanisms of this compound in space, supported by experimental data and theoretical models.

Core Formation Pathways

The formation of this compound in the interstellar medium (ISM) is governed by a complex interplay of gas-phase reactions and processes occurring on the surfaces of icy dust grains.

Gas-Phase Synthesis

Recent studies have highlighted the efficiency of gas-phase neutral-neutral reactions in producing H₂CS, challenging the long-held belief that ion-molecule reactions were the dominant formation routes.[1][5]

1.1.1. The Methylidyne Radical (CH) and Hydrogen Sulfide (B99878) (H₂S) Reaction: A pivotal gas-phase reaction involves the methylidyne radical (CH) and hydrogen sulfide (H₂S). This reaction is now considered a major contributor to the observed abundances of this compound in star-forming regions.[1][5][6] The reaction proceeds without an entrance barrier and is highly efficient at the low temperatures characteristic of molecular clouds.[1]

Reaction: CH + H₂S → H₂CS + H

This barrierless and exoergic reaction has been shown through crossed molecular beam experiments and quasi-classical trajectory studies to be a facile route to this compound.[1][5] Astrochemical models incorporating this reaction have been more successful in reproducing the observed H₂CS abundances in regions like the Orion Hot Core.[1]

1.1.2. Other Gas-Phase Reactions: While the CH + H₂S reaction is a primary pathway, other gas-phase reactions also contribute to the formation of (deuterated) this compound, including double-replacement and neutral-neutral displacement reactions.[2][3][7]

Grain-Surface Chemistry

The surfaces of interstellar ice mantles provide a catalytic environment for the formation of complex molecules. While gas-phase reactions are significant, grain-surface chemistry also plays a crucial role in the synthesis of H₂CS, particularly in colder, denser regions of the ISM.

1.2.1. Hydrogenation of Carbon Monosulfide (CS): A proposed mechanism involves the sequential hydrogenation of carbon monosulfide (CS) on ice grains. This process is analogous to the formation of formaldehyde (H₂CO) from the hydrogenation of carbon monoxide (CO).[8]

Reaction Sequence:

-

CS + H → HCS

-

HCS + H → H₂CS

1.2.2. Irradiation of Ice Mixtures: Laboratory experiments have demonstrated that the irradiation of interstellar ice analogs containing carbon monoxide (CO) and hydrogen sulfide (H₂S) with energetic electrons can lead to the formation of this compound.[2][9] This process simulates the effects of cosmic rays interacting with icy grain mantles in molecular clouds.[9]

Quantitative Data on this compound Formation

The following tables summarize key quantitative data related to the formation and abundance of this compound in various interstellar environments.

Table 1: Key Gas-Phase Reaction Rate Coefficients

| Reaction | Temperature (K) | Rate Coefficient (cm³ s⁻¹) | Reference |

| CH + H₂S → H₂CS + H | 295 - 300 | 2 x 10⁻¹⁰ to 3 x 10⁻¹⁰ | [1] |

| H + H₂S → SH + H₂ | 220 - 950 | 8.7 x 10⁻¹³ x (T/298)²⁸⁷ x exp(-125/T) | [10][11][12] |

Table 2: Observed Fractional Abundances of this compound

| Source | Fractional Abundance (relative to H₂) | Reference |

| Orion Hot Core | up to 4 x 10⁻⁹ | [1] |

| Taurus Molecular Cloud | (0.5–3) x 10⁻¹¹ (for HDCS and D₂CS) | [2] |

| Starless Cores (Taurus, Perseus, Orion) | Varies | [2][3][7] |

Experimental Methodologies

The understanding of this compound formation pathways is heavily reliant on sophisticated laboratory experiments that simulate interstellar conditions.

Crossed Molecular Beam Experiments

Objective: To study the dynamics of the reaction between methylidyne radicals (CH) and hydrogen sulfide (H₂S) under single-collision conditions.

Methodology:

-

A pulsed beam of methylidyne radicals is generated.

-

A pulsed beam of hydrogen sulfide is generated.

-

The two beams are crossed at a specific angle in a high-vacuum chamber.

-

The reaction products are detected using a rotatable mass spectrometer.

-

Time-of-flight spectra of the products are recorded to determine their velocity and angular distributions.

-

From these distributions, the reaction dynamics and product branching ratios can be determined.[1]

Irradiation of Interstellar Ice Analogs

Objective: To investigate the formation of this compound from the energetic processing of ice mixtures relevant to the interstellar medium.

Methodology:

-

A thin film of an ice mixture (e.g., CO:H₂S) is deposited on a cold substrate (typically at ~10 K) in an ultra-high vacuum chamber.

-

The ice is irradiated with a source of energy, such as electrons or ultraviolet photons, to simulate cosmic rays or stellar radiation.

-

The chemical changes in the ice are monitored in-situ using techniques like Fourier-transform infrared spectroscopy (FTIR) or temperature-programmed desorption (TPD) mass spectrometry.

-

TPD involves gradually heating the substrate and detecting the molecules that desorb into the gas phase with a mass spectrometer, allowing for the identification of newly formed species like H₂CS.[2][9]

Photochemical Haze Formation Experiments

Objective: To study the role of sulfur-containing molecules like H₂S in the formation of organic aerosols in planetary atmospheres, which can provide insights into the broader context of organosulfur chemistry.

Methodology:

-

A mixture of gases, including methane (B114726) (CH₄), nitrogen (N₂), and trace amounts of hydrogen sulfide (H₂S), is introduced into a reaction chamber.

-

The gas mixture is irradiated with ultraviolet light to initiate photochemical reactions.

-

The formation and properties of the resulting aerosol particles (haze) are monitored in real-time using instruments such as an aerosol mass spectrometer.

-

This allows for the analysis of the chemical composition and physical properties of the haze particles, revealing the incorporation of sulfur into organic molecules.[13][14]

Visualizing Formation Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and processes involved in the formation of this compound.

Caption: Key formation pathways of this compound in space.

Caption: Workflow for crossed molecular beam experiments.

Conclusion

The formation of this compound in interstellar space is a multifaceted process driven by both gas-phase and grain-surface chemistry. The identification of the barrierless reaction between the methylidyne radical and hydrogen sulfide as a major gas-phase production route has significantly advanced our understanding of interstellar sulfur chemistry.[1] Continued experimental and observational studies, coupled with sophisticated astrochemical modeling, will further elucidate the role of this compound as a cornerstone of organosulfur chemistry in the cosmos and its potential contribution to the inventory of prebiotic molecules.

References

- 1. pnas.org [pnas.org]

- 2. Gas phase Elemental abundances in Molecular cloudS (GEMS) - VI. A sulphur journey across star-forming regions: study of this compound emission | Astronomy & Astrophysics (A&A) [aanda.org]

- 3. aanda.org [aanda.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. A chemical dynamics study on the gas phase formation of this compound (H2CS) and its thiohydroxycarbene isomer (HCSH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [2204.02645] Gas phase Elemental abundances in Molecular cloudS (GEMS) VI. A sulphur journey across star-forming regions: study of this compound emission [arxiv.org]

- 8. Formaldehyde - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Temperature-Dependent Kinetic Study of the Reactions of Hydrogen Atoms with H2S and C2H4S - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Temperature-Dependent Kinetic Study of the Reactions of Hydrogen Atoms with H2S and C2H4S | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. facss.mit.edu [facss.mit.edu]

- 14. ntrs.nasa.gov [ntrs.nasa.gov]

Spectroscopic Identification of Thioformaldehyde in Molecular Clouds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thioformaldehyde (H₂CS), a sulfur-bearing analog of formaldehyde, serves as a crucial probe for understanding the physical and chemical conditions within the dense, cold environments of molecular clouds. Its rotational transitions, observable at millimeter and submillimeter wavelengths, offer valuable insights into the kinematics, temperature, and density of star-forming regions. This technical guide provides an in-depth overview of the spectroscopic identification of this compound in the interstellar medium, summarizing key observational data, detailing experimental protocols, and illustrating the logical workflows and molecular properties through diagrams.

Observational Data Summary

The spectroscopic detection of this compound and its isotopologues in various molecular clouds has yielded significant quantitative data. The following tables summarize key parameters derived from these observations, providing a comparative overview of different sources and transitions.

Table 1: Observed Rotational Transitions of this compound (H₂CS)

| Transition | Frequency (GHz) | Source | Telescope | Reference |

| 2₁₁ ← 2₁₂ | 3.13938 | Sagittarius B2 | [1] | |

| 3₁₃ – 2₁₂ | 102.367 | Barnard 1 | IRAM 30-m | [2] |

| 4₁₄ – 3₁₃ | 136.485 | Barnard 1 | IRAM 30-m | [2] |

| 3₀₃ – 2₀₂ | 101.478 | Taurus Molecular Cloud 1 (TMC-1) | IRAM 30-m | [3] |

| 4₀₄ – 3₀₃ | 135.299 | Perseus Molecular Cloud | IRAM 30-m | [3] |

| 5₀₅ – 4₀₄ | 169.114 | Orion Molecular Cloud | IRAM 30-m | [3] |

| 10₁₁₀ - 9₁₉ | 345.339 | Massive Protoclusters | ALMA | [4][5] |

Table 2: Column Densities and Rotational Temperatures of H₂CS in Molecular Clouds

| Source | H₂ Column Density (cm⁻²) | H₂CS Column Density (cm⁻²) | Rotational Temperature (K) | Reference |

| Barnard 1 (ortho-H₂CS) | - | 1.2 x 10¹³ | 6.5 - 9.1 | [2] |

| Barnard 1 (para-H₂CS) | - | 0.5 x 10¹³ | 6.5 - 9.1 | [2] |

| Massive Protoclusters (average) | > 10²³ | Varies | Increases with gas temperature | [4][5] |

| Sagittarius B2 | > 10¹⁶ | - | - | [1] |

Table 3: Deuterium Fractionation of this compound

| Species | Transition | Frequency (GHz) | Source | Deuterium Fractionation Ratio (e.g., HDCS/H₂CS) | Reference |

| HDCS | 3₁₃ – 2₁₂ | 93.774 | Barnard 1 | High D-enhancement | [2] |

| D₂CS | 3₀₃ – 2₀₂ | 83.899 | Barnard 1 | High D-enhancement | [2] |

| HDCS | 3₁₃ – 2₁₂ | - | Taurus, Perseus, Orion | Varies with evolutionary stage | [3][6] |

| D₂CS | 3₀₃ – 2₀₂ | - | Taurus, Perseus, Orion | Varies with evolutionary stage | [3][6] |

Experimental Protocols

The identification of this compound in molecular clouds relies on a combination of observational astronomy and laboratory spectroscopy. This section details the typical methodologies employed in these studies.

Observational Methodology

Telescopes and Instrumentation: Observations of H₂CS are primarily conducted using large single-dish radio telescopes and interferometers sensitive to millimeter and submillimeter wavelengths.

-

Atacama Large Millimeter/submillimeter Array (ALMA): ALMA provides high spatial resolution and sensitivity, crucial for resolving the structure of molecular clouds and protoclusters. Recent studies have utilized ALMA to conduct spectral surveys around 345 GHz, targeting specific rotational transitions of H₂CS.[4][5]

-

IRAM 30-meter Telescope: This telescope has been instrumental in numerous surveys of molecular clouds, including the detection of H₂CS and its deuterated isotopologues in regions like Barnard 1 and the Taurus Molecular Cloud.[2][3] It is often equipped with sensitive heterodyne receivers.

Observing Modes:

-

Frequency Switching: This technique is employed to subtract the background emission and remove instrumental standing waves, which is particularly important for detecting weak spectral lines.[3]

-

Spectral Line Surveys: Unbiased, deep surveys over a broad frequency range are conducted to identify a multitude of molecular species, including H₂CS, within a single observational setup.[7]

Data Reduction and Analysis:

-

Software Packages: Specialized software is used to process the raw observational data. For instance, the CLASS (Continuum and Line Analysis Single-dish Software) is a common tool for reducing data from single-dish telescopes.[3] For interferometric data from ALMA, the CASA (Common Astronomy Software Applications) package is typically used.

-

Spectral Line Fitting: The observed spectral lines are fitted with Gaussian profiles to determine key parameters such as the line intensity, radial velocity (V_LSR), and line width.[3]

-

Column Density and Temperature Derivation: To derive physical parameters like column density and rotational temperature, radiative transfer modeling is employed. Software such as XCLASS (eXtended CASA Line Analysis Software Suite) and RADEX are used to model the observed line intensities, taking into account the excitation conditions of the molecule.[4][5][6]

Laboratory Spectroscopy Methodology

Accurate laboratory measurements of the rotational spectra of H₂CS and its isotopologues are fundamental for their unambiguous identification in astronomical data.

-

Spectrometers: Laboratory studies utilize high-resolution millimeter and submillimeter wave spectrometers. These instruments often employ techniques like pyrolysis to generate unstable molecules like this compound in the gas phase.[8][9]

-

Frequency Measurements: The rotational transition frequencies of H₂CS and its isotopologues (e.g., H₂C³⁴S, HDCS, D₂CS) are measured with high precision.[8][9][10] These laboratory-derived frequencies serve as the basis for searching for these molecules in astronomical spectra.

-

Spectroscopic Parameter Determination: The measured transition frequencies are used to determine the spectroscopic constants of the molecule, such as rotational constants and centrifugal distortion constants. These parameters allow for the accurate prediction of the frequencies of other unmeasured transitions.[2][10]

Visualizations

The following diagrams illustrate the workflow for the spectroscopic identification of this compound and its rotational energy level structure.

Caption: Workflow for the spectroscopic identification of this compound.

Caption: Simplified rotational energy level diagram for this compound.

References

- 1. connectsci.au [connectsci.au]

- 2. arxiv.org [arxiv.org]

- 3. Gas phase Elemental abundances in Molecular cloudS (GEMS) - VI. A sulphur journey across star-forming regions: study of this compound emission | Astronomy & Astrophysics (A&A) [aanda.org]

- 4. astrobiology.com [astrobiology.com]

- 5. [2311.17369] ALMA High-resolution Spectral Survey of this compound (H2CS) Towards Massive Protoclusters [arxiv.org]

- 6. Gas phase Elemental abundances in Molecular cloudS (GEMS) - VI. A sulphur journey across star-forming regions: study of this compound emission | Astronomy & Astrophysics (A&A) [aanda.org]

- 7. researchgate.net [researchgate.net]

- 8. [2309.08992] Rotational spectroscopy of the this compound isotopologues H$_2$CS and H$_2$C$^{34}$S in four interacting excited vibrational states and an account on the rotational spectrum of thioketene, H$_2$CCS [arxiv.org]

- 9. tandfonline.com [tandfonline.com]

- 10. [1812.01554] Laboratory spectroscopic study of isotopic this compound, H$_{2}$CS, and determination of its equilibrium structure [arxiv.org]

Thioformaldehyde (H₂CS): A Key Biomarker in Astrochemical Environments

A Technical Guide for Researchers and Scientists

Thioformaldehyde (H₂CS), the sulfur analog of formaldehyde, is an increasingly important molecule in the field of astrochemistry. Its detection in a variety of interstellar environments, from dense molecular clouds to protoplanetary disks, provides a unique probe into the chemical and physical conditions of these regions. As a simple organosulfur molecule, H₂CS is considered a potential precursor to more complex organic molecules, making it a significant biomarker in the search for the origins of life. This technical guide provides an in-depth overview of this compound's role as an astrochemical biomarker, detailing its detection, formation and destruction pathways, and observed abundances.

Detection and Spectroscopic Properties

This compound was first detected in the interstellar medium (ISM) through observations of its 2₁₁ ← 2₁₂ transition in absorption towards Sagittarius B2.[1][2] Since then, numerous rotational and ro-vibrational transitions of H₂CS and its isotopologues have been observed in various astronomical sources.[2][3] Laboratory spectroscopy has been crucial in providing accurate transition frequencies for these astronomical searches.[4][5][6]

The primary method for detecting H₂CS in the ISM is through rotational spectroscopy at millimeter and submillimeter wavelengths. The molecule's significant dipole moment (1.6491 D) results in strong rotational transitions, particularly the R-branch transitions (ΔJ = +1, ΔKa = 0).[4]

Experimental Protocol: Rotational Spectroscopy of this compound

-

Source Generation: this compound is a transient species and is typically produced in the laboratory via pyrolysis of a stable precursor, such as trimethylene sulfide (B99878), at temperatures around 680°C.[4] The resulting gas is then introduced into a long-path absorption cell.

-

Spectrometer Setup: A frequency-modulated spectrometer is used to scan a range of frequencies. This involves a microwave synthesizer that generates a fundamental frequency, which is then multiplied to reach the desired millimeter or submillimeter wavelengths.[4]

-

Detection: The radiation passes through the absorption cell containing the H₂CS gas. The absorption of radiation at specific frequencies corresponding to the rotational transitions of H₂CS is detected by a sensitive detector, such as a liquid-helium-cooled InSb hot-electron bolometer.

-

Data Analysis: The observed transition frequencies are then fitted to a Hamiltonian model to determine the molecule's precise rotational constants and other spectroscopic parameters.[5][6] These laboratory-derived parameters are essential for accurately identifying and analyzing H₂CS signals from astronomical sources.

Formation and Destruction Pathways

The formation of this compound in the interstellar medium is thought to be dominated by gas-phase reactions.[7][8] One of the key proposed formation routes is the neutral-neutral reaction between the methylidyne radical (CH) and hydrogen sulfide (H₂S).[9]

Proposed Gas-Phase Formation Pathway of H₂CS:

Caption: Gas-phase formation of this compound.

Conversely, the destruction of H₂CS is believed to be significantly influenced by surface chemistry on interstellar dust grains.[7][8] At the low temperatures found in molecular clouds, H₂CS molecules can freeze out onto the surfaces of these grains. Once on the surface, they can be hydrogenated to form methanol (B129727) (CH₃OH) or react with other species.

Proposed Destruction Pathway of H₂CS on Grain Surfaces:

References

- 1. connectsci.au [connectsci.au]

- 2. Gas phase Elemental abundances in Molecular cloudS (GEMS) - VI. A sulphur journey across star-forming regions: study of this compound emission | Astronomy & Astrophysics (A&A) [aanda.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Laboratory spectroscopic study of isotopic this compound, H2CS, and determination of its equilibrium structure | Astronomy & Astrophysics (A&A) [aanda.org]

- 5. [1812.01554] Laboratory spectroscopic study of isotopic this compound, H$_{2}$CS, and determination of its equilibrium structure [arxiv.org]

- 6. astrobiology.com [astrobiology.com]

- 7. [2204.02645] Gas phase Elemental abundances in Molecular cloudS (GEMS) VI. A sulphur journey across star-forming regions: study of this compound emission [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. A chemical dynamics study on the gas phase formation of this compound (H2CS) and its thiohydroxycarbene isomer (HCSH) - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of monomeric thioformaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioformaldehyde (H₂CS), the simplest thioaldehyde, is a fascinating yet highly reactive molecule that has garnered significant interest in fields ranging from astrochemistry to fundamental chemical bonding theory. As the sulfur analogue of formaldehyde, its unique electronic structure and reactivity offer a rich area of study. This technical guide provides an in-depth overview of the core physical and chemical characteristics of monomeric this compound, intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Due to its transient nature in the condensed phase, this guide focuses on the properties and reactions of its gaseous monomeric form.

Physical and Chemical Characteristics

Monomeric this compound is a planar molecule with C₂ᵥ symmetry. It is characterized by its high reactivity, readily undergoing oligomerization in the condensed phase to form the more stable trimer, 1,3,5-trithiane.[1][2] In the gas phase, however, it is stable enough for detailed spectroscopic and chemical studies.[1]

Molecular Geometry

The geometric parameters of this compound have been determined with high precision through microwave spectroscopy and computational studies. Key structural data are summarized in the table below.

| Parameter | Value | Reference(s) |

| C=S Bond Length | 1.611 Å | [1] |

| C-H Bond Length | 1.087 Å | [1] |

| H-C-H Bond Angle | 116.52° | [1] |

| H-C-S Bond Angle | 121.74° | [1] |

Spectroscopic Properties

The spectroscopic signature of this compound is well-characterized, providing a basis for its detection in various environments, including interstellar space.

Rotational Constants:

| Constant | Value (cm⁻¹) | Reference(s) |

| A | 9.72718 | [1] |

| B | 0.59040 | [1] |

| C | 0.55544 | [1] |

Vibrational Frequencies:

The fundamental vibrational frequencies of this compound have been determined from infrared and theoretical studies.

| Mode | Symmetry | Description | Frequency (cm⁻¹) | Reference(s) |

| ν₁ | a₁ | Symmetric CH Stretch | 2971 | [3] |

| ν₂ | a₁ | CH₂ Scissoring | 1457 | [3] |

| ν₃ | a₁ | CS Stretch | 1059 | [3] |

| ν₄ | b₁ | Out-of-plane Bend | 990.2 | [3] |

| ν₅ | b₂ | Asymmetric CH Stretch | 3024.6 | [3] |

| ν₆ | b₂ | CH₂ Rocking | 991.0 | [3] |

Electronic and Thermochemical Properties

| Property | Value | Reference(s) |

| Ionization Energy | 9.376 ± 0.003 eV | [1] |

| Electron Affinity | 0.465 ± 0.023 eV | [1] |

| Dipole Moment | 1.6491 D | [4] |

| Proton Affinity | 759.7 kJ/mol | [1] |

| Enthalpy of Formation (gas) | 118.0 ± 8.4 kJ/mol | [5] |

Experimental Protocols

The high reactivity of this compound necessitates its in-situ generation for most experimental studies. The most common method for producing monomeric this compound in the gas phase is through the pyrolysis of a suitable precursor.

General Methodology for Synthesis via Pyrolysis

This protocol describes a general method for the generation of gaseous monomeric this compound for spectroscopic analysis or gas-phase reactivity studies, based on literature reports of the pyrolysis of dimethyl disulfide or trimethylene sulfide (B99878).[1][6]

1. Precursor Selection:

-

Dimethyl disulfide (CH₃SSCH₃) or trimethylene sulfide ((CH₂)₃S) are common precursors.

2. Pyrolysis Apparatus:

-

A flow pyrolysis reactor is typically used. This consists of a quartz tube housed within a tube furnace.

-

The precursor is introduced into the quartz tube from a sample reservoir, and the flow is controlled by a needle valve.

-

The outlet of the pyrolysis tube is connected to the experimental chamber (e.g., a spectrometer cell or a reaction vessel) through a series of cold traps to remove less volatile byproducts.

-

A vacuum system is used to maintain a low pressure throughout the apparatus.

3. Pyrolysis Conditions:

-

The precursor is heated in its reservoir to generate a sufficient vapor pressure for a steady flow.

-

The furnace temperature is raised to the pyrolysis temperature, typically in the range of 600-1000 °C. The optimal temperature depends on the precursor and the desired conversion.

-

The pressure within the system is maintained at a low level (e.g., in the mTorr range) to minimize intermolecular collisions and subsequent polymerization of the this compound product.

4. Product Trapping and Analysis:

-

The gaseous products effusing from the pyrolysis zone are directed into the analytical instrument.

-

For spectroscopic studies, the gas flow is continuous through the spectrometer's sample cell.

-

Identification and characterization of the monomeric this compound are typically performed using microwave, infrared, or photoelectron spectroscopy.

Chemical Reactivity and Signaling Pathways

Oligomerization

The most prominent chemical characteristic of this compound is its propensity to oligomerize, primarily forming the cyclic trimer 1,3,5-trithiane. This reaction is rapid in the condensed phase and can be catalyzed by acids.

Caption: Proposed mechanism for the acid-catalyzed trimerization of this compound.

Gas-Phase Reactions

In the gas phase, this compound participates in a variety of reactions, particularly with radical species. These reactions are of significant interest in atmospheric and interstellar chemistry.

Reaction with Hydroxyl Radical (•OH):

The reaction of this compound with the hydroxyl radical can proceed through two main channels: addition and hydrogen abstraction.[7]

Caption: Addition and abstraction pathways for the reaction of H₂CS with •OH.

Formation in the Interstellar Medium:

This compound is observed in interstellar clouds, and its formation is thought to occur through gas-phase reactions. One proposed pathway involves the reaction of the methylidyne radical (CH) with hydrogen sulfide (H₂S).

Caption: A proposed gas-phase route to this compound in interstellar space.

Conclusion

Monomeric this compound, despite its inherent instability in the condensed phase, presents a rich and rewarding area of study. Its well-defined molecular structure and spectroscopic properties make it an excellent model system for theoretical and experimental investigations of thiocarbonyl chemistry. The ability to generate this transient species in the gas phase has opened doors to understanding its role in complex chemical environments, from terrestrial atmospheric processes to the vast expanses of the interstellar medium. This guide has provided a consolidated overview of the key physical and chemical characteristics of monomeric this compound, offering a foundation for further research and application in the chemical and pharmaceutical sciences.

References

Theoretical In-Depth Analysis of Thioformaldehyde Isomers: A Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of theoretical studies concerning the existence, stability, and spectroscopic properties of thioformaldehyde (H₂CS) isomers. The document synthesizes findings from high-level ab initio and density functional theory (DFT) calculations, presenting key quantitative data in a structured format to facilitate comparison and further research. Detailed computational methodologies are provided for the cited studies, and logical relationships between isomers and computational workflows are visualized using Graphviz diagrams.

Introduction to this compound and Its Isomers

This compound (H₂CS) is the simplest thiocarbonyl compound and a sulfur analog of formaldehyde. While monomeric this compound is unstable under terrestrial conditions, it has been detected in interstellar space, making it a molecule of significant interest in astrochemistry. Theoretical chemistry plays a crucial role in understanding the fundamental properties of H₂CS and its isomers, providing insights into their potential formation pathways and reactivity.

The primary isomers of this compound that have been the subject of extensive theoretical investigation are thiohydroxycarbene (HCSH), which exists in both cis and trans conformations, and the less stable dithiirane (B14625396) precursor, H₂SC. These isomers are critical for understanding the complex potential energy surface of the [H₂, C, S] system.

Computational Methodologies in this compound Isomer Research

The theoretical investigation of this compound isomers relies on sophisticated quantum chemical methods to accurately predict their structures, energies, and other molecular properties. The following protocols outline the typical computational approaches employed in the literature.

Geometry Optimization and Frequency Calculations

The initial step in the theoretical study of these isomers involves the optimization of their molecular geometries to find the stationary points on the potential energy surface. This is followed by harmonic vibrational frequency calculations to characterize these stationary points as minima (all real frequencies) or transition states (one imaginary frequency).

-

Methodologies: A range of computational methods are utilized, with the choice often representing a balance between accuracy and computational cost.

-

Coupled Cluster (CC) Theory: The "gold standard" for high-accuracy calculations is the Coupled Cluster method with single, double, and perturbative triple excitations, denoted as CCSD(T). Explicitly correlated methods like CCSD(T)-F12b are also employed to accelerate convergence with respect to the basis set size.

-

Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset perturbation theory is a common and cost-effective method for including electron correlation.

-

Density Functional Theory (DFT): Various DFT functionals, such as B2PLYPD3, are used, often in conjunction with dispersion corrections to accurately model non-covalent interactions.

-

-

Basis Sets: The accuracy of quantum chemical calculations is also highly dependent on the quality of the basis set used to describe the atomic orbitals.

-

Pople-style basis sets: Basis sets like 6-311++G(3df, 3pd) are frequently used.

-

Correlation-consistent basis sets: The Dunning-type correlation-consistent basis sets, such as cc-pVTZ and cc-pVQZ, are widely employed. These are often augmented with diffuse functions (aug-) for a better description of anions and weak interactions. For explicitly correlated methods, F12-optimized basis sets are used.

-

Single-Point Energy Calculations

To obtain highly accurate relative energies of the isomers, single-point energy calculations are often performed on the optimized geometries using a more robust level of theory and a larger basis set. This approach, often denoted as Method2/BasisSet2 // Method1/BasisSet1, provides a more reliable energetic ordering of the isomers. A common high-level approach involves calculations at the CCSD(T)-F12/cc-pVQZ-f12 level on geometries optimized with a DFT method like B2PLYPD3/cc-pVTZ.

Zero-Point Vibrational Energy (ZPVE) Correction

The relative energies are typically corrected for the zero-point vibrational energy (ZPVE) obtained from the harmonic frequency calculations. This correction is essential for obtaining accurate energy differences between isomers at 0 K.

Quantitative Data on this compound Isomers

The following tables summarize the key quantitative data for this compound and its isomers as reported in various theoretical studies.

Table 1: Relative Energies of this compound Isomers

| Isomer | Point Group | Computational Method | Relative Energy (kJ/mol) | Reference |

| This compound (H₂CS) | C₂ᵥ | CCSD(T)-F12/cc-pVQZ-f12//B2PLYPD3/cc-pVTZ + ZPE | 0.0 | [1] |

| trans-Thiohydroxycarbene (trans-HCSH) | Cₛ | CCSD(T)-F12/cc-pVQZ-f12//B2PLYPD3/cc-pVTZ + ZPE | 183 | [1] |

| cis-Thiohydroxycarbene (cis-HCSH) | Cₛ | CCSD(T)-F12/cc-pVQZ-f12//B2PLYPD3/cc-pVTZ + ZPE | 188 | [1] |

| This compound (H₂CS) | C₂ᵥ | CCSD(T)/QZ2P + ZPE | 0.0 | |

| trans-Thiohydroxycarbene (trans-HCSH) | Cₛ | CCSD(T)/QZ2P + ZPE | 186 | [1] |

| cis-Thiohydroxycarbene (cis-HCSH) | Cₛ | CCSD(T)/QZ2P + ZPE | 190 | [1] |

| H₂SC | C₂ᵥ | CCSD(T)/QZ2P + ZPE | 493.1 |

Table 2: Selected Spectroscopic Constants of this compound (H₂CS)

| Property | Computational Method | Value | Reference |

| Rotational Constant A (GHz) | MP2/cc-pVDZ | 291.614 | |

| Rotational Constant B (GHz) | MP2/cc-pVDZ | 17.700 | |

| Rotational Constant C (GHz) | MP2/cc-pVDZ | 16.652 | |

| Dipole Moment (Debye) | Not Specified | 1.6491 |

Visualizing Isomeric Relationships and Computational Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and processes discussed in this guide.

Caption: Isomerization pathways between this compound and its thiohydroxycarbene isomers.

Caption: A generalized workflow for the theoretical study of molecular isomers.

Conclusion

Theoretical studies provide indispensable insights into the fundamental properties of this compound and its isomers. High-level quantum chemical calculations have established the relative stabilities of this compound, cis- and trans-thiohydroxycarbene, and other less stable isomers. The computational methodologies outlined in this guide represent the state-of-the-art in the field, enabling the accurate prediction of molecular structures, energies, and spectroscopic constants. The provided quantitative data and visualizations serve as a valuable resource for researchers in chemistry, astrophysics, and drug development, facilitating a deeper understanding of this important class of organosulfur compounds.

References

An In-depth Technical Guide to Thiocarbonyl Compounds: Synthesis, Properties, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocarbonyl compounds, characterized by the presence of a carbon-sulfur double bond (C=S), are a fascinating and versatile class of organic molecules.[1] While structurally analogous to their carbonyl (C=O) counterparts, the unique electronic properties of the C=S bond impart distinct reactivity and biological activity.[1][2] This guide provides a comprehensive overview of thiocarbonyl compounds, focusing on their synthesis, physicochemical properties, and burgeoning significance in medicinal chemistry and drug development. Their applications span a wide range of therapeutic areas, including antiviral, anticancer, antibacterial, and antituberculosis agents.[2]

Core Concepts: Structure and Reactivity

The C=S double bond is inherently weaker and more polarizable than the C=O bond due to the larger size and diffuse nature of the sulfur 3p orbitals compared to the oxygen 2p orbitals.[3] This fundamental difference dictates the unique reactivity of thiocarbonyls. They readily engage in reactions with both electrophiles and nucleophiles, participate in cycloaddition reactions, and are susceptible to radical additions.[1][2]

Data Presentation: A Comparative Analysis of Carbonyl and Thiocarbonyl Bonds

To appreciate the distinct nature of thiocarbonyls, a direct comparison with their oxygen analogs is essential. The following tables summarize key quantitative data regarding their bond energies, bond lengths, and spectroscopic characteristics.

| Bond Type | Bond Dissociation Energy (kcal/mol) | Bond Length (Å) |

| C=O | ~176-179 | ~1.23 |

| C=S | ~128-131 | ~1.60 |

| Table 1: Comparison of Bond Dissociation Energies and Bond Lengths for C=O and C=S bonds.[3] |

| Spectroscopic Technique | Carbonyl (C=O) | Thiocarbonyl (C=S) |

| IR Spectroscopy (cm⁻¹) | 1690-1760 (strong) | 1050-1250 (weak to medium) |

| ¹³C NMR Spectroscopy (ppm) | 160-220 | 190-240 |

| Table 2: Comparative Spectroscopic Data for Carbonyl and Thiocarbonyl Groups. |

Synthesis of Thiocarbonyl Compounds

The conversion of a carbonyl group to a thiocarbonyl group, a process known as thionation, is the most common strategy for synthesizing thiocarbonyl compounds. Several reagents have been developed for this purpose, with Lawesson's reagent being one of the most widely used due to its mild reaction conditions and high yields.[1][2]

Experimental Protocols

This protocol describes a general method for the thionation of a primary amide.

Materials:

-

Primary amide (1.0 mmol)

-

Lawesson's Reagent (0.5 mmol, 0.5 eq.)

-

Anhydrous toluene (B28343) (10 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

To a 50 mL round-bottom flask containing a magnetic stir bar, add the primary amide (1.0 mmol) and Lawesson's Reagent (0.5 mmol).

-

Add anhydrous toluene (10 mL) to the flask.

-

Attach a reflux condenser and place the flask in a heating mantle or oil bath.

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure thioamide.

This protocol outlines a general procedure for the synthesis of thioesters via the activation of a carboxylic acid followed by reaction with a thiol.

Materials:

-

Carboxylic acid (1.0 mmol)

-

Thiol (1.2 mmol)

-

Dicyclohexylcarbodiimide (DCC) (1.1 mmol)

-

4-Dimethylaminopyridine (DMAP) (0.1 mmol)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol) and DMAP (0.1 mmol) in anhydrous dichloromethane (5 mL).

-

Cool the solution in an ice bath.

-

Add the thiol (1.2 mmol) to the solution.

-

In a separate flask, dissolve DCC (1.1 mmol) in anhydrous dichloromethane (5 mL) and add this solution dropwise to the reaction mixture over 15 minutes.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the dicyclohexylurea (DCU) precipitate is removed by filtration.

-

The filtrate is washed sequentially with 5% HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude thioester is purified by silica gel column chromatography.

Significance in Drug Development

The unique chemical properties of the thiocarbonyl group have made it a valuable pharmacophore in modern drug design. Thiocarbonyl-containing molecules have demonstrated a wide spectrum of biological activities.

Anticancer Activity

Several classes of thiocarbonyl compounds, including thiobarbiturates, thiosemicarbazones, and various heterocyclic derivatives, have shown potent anticancer activity. Their mechanisms of action are diverse and can involve the inhibition of key enzymes, induction of apoptosis, and disruption of cellular signaling pathways. For instance, certain chalcone (B49325) thio-derivatives have been shown to modulate the NF-κB and STAT3 signaling pathways, which are crucial for cancer cell survival and proliferation.[4][5]

The following table presents a selection of thiocarbonyl compounds and their reported anticancer activities.

| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) |

| Thiazolidinone | Derivative 2h | Leukemia (MOLT-4, SR) | < 0.01 - 0.02 |

| Thiazolidinone | Derivative 2f | Average of 60 lines | 2.80 |

| Chalcone Thio-derivative | Derivative 1 | Hepatocellular Carcinoma (HepG2) | ~5 |

| Pyrimidine Thioglycoside | Compound 6a | SARS-CoV-2 | 0.21 |

| Pyrimidine Thioglycoside | Compound 6e | Avian Influenza (H5N1) | 0.18 |

| Table 3: Selected examples of the anticancer and antiviral activities of thiocarbonyl compounds.[6] |

Antiviral Activity

Thiocarbonyl compounds have also emerged as promising antiviral agents. Their mechanisms can involve direct interaction with viral proteins or modulation of host cellular pathways that are essential for viral replication. For example, thiopurines have been shown to activate an antiviral unfolded protein response, which blocks the accumulation of influenza A virus glycoproteins.[7]

Photodynamic Therapy (PDT)

In the realm of photodynamic therapy, thiocarbonyl compounds are being explored as photosensitizers. Upon activation by light of a specific wavelength, these molecules can generate reactive oxygen species (ROS) that induce localized cell death. This approach offers a targeted cancer therapy with reduced side effects. The mechanism involves the photosensitizer absorbing light energy, transitioning to an excited triplet state, and then transferring this energy to molecular oxygen to produce singlet oxygen, a highly cytotoxic species.[8]

Mandatory Visualizations

Reaction Mechanism: Thionation using Lawesson's Reagent

Caption: Mechanism of carbonyl thionation using Lawesson's Reagent.

Signaling Pathway: Anticancer Action of Chalcone Thio-derivatives

Caption: Modulation of NF-κB and STAT3 signaling pathways by chalcone thio-derivatives.[4][5]

Experimental Workflow: Antiviral Drug Screening

Caption: General workflow for in vitro antiviral drug screening.[9]

Conclusion

Thiocarbonyl compounds represent a promising class of molecules with diverse applications, particularly in the field of drug development. Their unique reactivity, stemming from the distinct nature of the carbon-sulfur double bond, allows for their versatile use as synthetic intermediates and as pharmacophores in their own right. The continued exploration of their synthesis, properties, and biological activities is poised to yield novel therapeutic agents for a range of diseases. This guide has provided a foundational understanding for researchers and scientists to further investigate and harness the potential of these remarkable compounds.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thiopurines Activate an Antiviral Unfolded Protein Response That Blocks Influenza A Virus Glycoprotein Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

The Sulphurous Cradle: Thioformaldehyde's Emerging Role in Prebiotic Molecular Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The origin of life necessitates a plausible pathway for the abiotic synthesis of essential organic molecules. While formaldehyde (B43269) has long been a focal point of prebiotic chemistry, its sulfur analogue, thioformaldehyde (H₂CS), is gaining recognition for its potential role in the synthesis of key biomolecules on the primitive Earth. This technical guide provides an in-depth analysis of the current understanding of this compound's involvement in prebiotic synthesis, with a particular focus on its contributions to the formation of amino acids and the precursors of nucleic acids. Drawing upon experimental data and theoretical models, this document outlines the key reaction pathways, presents quantitative data from pivotal studies, details experimental methodologies, and provides visual representations of the chemical logic underpinning this emerging area of prebiotic chemistry.

Introduction: Beyond the Formose Reaction